molecular formula C7H5ClN2O2 B13034606 4-Chloro-3-methylisoxazolo[5,4-b]pyridin-6(7H)-one

4-Chloro-3-methylisoxazolo[5,4-b]pyridin-6(7H)-one

Cat. No.: B13034606
M. Wt: 184.58 g/mol
InChI Key: KJKXJQUNERONDA-UHFFFAOYSA-N
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Description

4-Chloro-3-methylisoxazolo[5,4-b]pyridin-6(7H)-one is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound belongs to the class of isoxazolo[5,4-b]pyridines, which are known for their diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-3-methylisoxazolo[5,4-b]pyridin-6(7H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-amino-3-methylisoxazole with diethyl 2-oxosuccinate in the presence of trifluoroacetic acid, followed by cyclization with sodium ethoxide in alcohol . This method yields the desired compound with moderate efficiency.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the scalability of the synthetic route mentioned above can be optimized for industrial applications by adjusting reaction conditions, such as temperature, solvent, and catalyst concentrations, to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-3-methylisoxazolo[5,4-b]pyridin-6(7H)-one undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these transformations are less commonly reported.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted isoxazolo[5,4-b]pyridines, depending on the specific reagents and conditions used.

Scientific Research Applications

4-Chloro-3-methylisoxazolo[5,4-b]pyridin-6(7H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Chloro-3-methylisoxazolo[5,4-b]pyridin-6(7H)-one involves its interaction with specific molecular targets and pathways. While detailed studies on its mechanism are limited, it is believed to exert its effects through the inhibition of key enzymes and modulation of signaling pathways involved in cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-3-methylisoxazolo[5,4-b]pyridin-6(7H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C7H5ClN2O2

Molecular Weight

184.58 g/mol

IUPAC Name

4-chloro-3-methyl-7H-[1,2]oxazolo[5,4-b]pyridin-6-one

InChI

InChI=1S/C7H5ClN2O2/c1-3-6-4(8)2-5(11)9-7(6)12-10-3/h2H,1H3,(H,9,11)

InChI Key

KJKXJQUNERONDA-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC2=C1C(=CC(=O)N2)Cl

Origin of Product

United States

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